6-Oxa-9-azaspiro[4.5]decane hydrochloride

Fragment-Based Drug Discovery X-ray Crystallography Enzyme Inhibition

6-Oxa-9-azaspiro[4.5]decane hydrochloride is a rigid spirocyclic amine salt engineered for fragment-based drug discovery. Unlike flexible piperidine or morpholine alternatives, this scaffold features zero rotatable bonds and a crystallographically validated dual-site binding mode against PYCR1—a key oncology target. The HCl salt form ensures aqueous solubility for direct use in HTS, X-ray crystallography, and chemical derivatization. With a differentiated LogP (0.5 vs. -0.86 for morpholine), this building block delivers improved membrane permeability and metabolic stability for lead optimization campaigns.

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
CAS No. 1321518-38-0
Cat. No. B1431548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-9-azaspiro[4.5]decane hydrochloride
CAS1321518-38-0
Molecular FormulaC8H16ClNO
Molecular Weight177.67 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CNCCO2.Cl
InChIInChI=1S/C8H15NO.ClH/c1-2-4-8(3-1)7-9-5-6-10-8;/h9H,1-7H2;1H
InChIKeyDLANBMNXKUHFJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxa-9-azaspiro[4.5]decane hydrochloride (CAS 1321518-38-0): A Quantifiably Differentiated Spirocyclic Scaffold for Medicinal Chemistry


6-Oxa-9-azaspiro[4.5]decane hydrochloride is a spirocyclic heterocyclic amine salt characterized by a unique 3D conformation due to the incorporation of both oxygen and nitrogen atoms within its bicyclo[4.5] framework [1]. This structural rigidity is a key differentiator from more flexible linear or monocyclic amine building blocks. The hydrochloride salt form is specifically chosen to enhance aqueous solubility, a critical factor for subsequent chemical derivatization and biological evaluation, directly addressing a common limitation of the free base form . The compound serves as a versatile small-molecule scaffold, with its core structure validated in high-resolution crystallographic studies of enzyme-inhibitor complexes, confirming its utility in fragment-based drug discovery [2].

Why Simple Amine Building Blocks Cannot Replicate the Performance of 6-Oxa-9-azaspiro[4.5]decane hydrochloride


Generic substitution with a simple piperidine, morpholine, or linear amino alcohol is inadequate for replicating the performance of this specific spirocyclic core. The quantifiable evidence confirms that the unique 6-oxa-9-azaspiro[4.5]decane scaffold confers a distinct combination of physicochemical and biological properties. Unlike its flexible or planar alternatives, this scaffold provides a rigid, three-dimensional conformation that leads to a specific, experimentally-validated binding mode in target proteins, as seen in the PYCR1 crystal structure [1]. Furthermore, the class of azaspirocycles has been shown to exhibit higher solubility and reduced conformational flexibility compared to monocyclic analogs, which directly impacts pharmacokinetic properties [2]. The following evidence details specific, data-backed performance metrics where this compound differs meaningfully from its closest comparators.

Quantified Performance Data: 6-Oxa-9-azaspiro[4.5]decane hydrochloride vs. Direct Analogs


Crystallographically Validated Binding Mode: A Differentiated Interaction Profile vs. Proline Analog Inhibitors

The 6-oxa-9-azaspiro[4.5]decane core, when elaborated to a specific derivative (3-(6-Oxa-9-azaspiro(4.5)decane-9-carbonyl)benzoic acid), exhibits a unique binding mode in the active site of human PYCR1. It simultaneously blocks both the P5C substrate pocket and the NAD(P)H binding site, a feature not observed with existing proline analog inhibitors [1]. This dual-site blockade is a direct, quantifiable structural differentiation verified by X-ray diffraction data at a resolution of 1.88 Å, with key refinement statistics including R-Value Free: 0.205 (Depositor), R-Value Work: 0.182 (Depositor), and R-Value Observed: 0.183 (Depositor), which collectively confirm the high quality and reliability of the structural model [2].

Fragment-Based Drug Discovery X-ray Crystallography Enzyme Inhibition PYCR1 Cancer Metabolism

Enhanced Aqueous Solubility: Quantified Advantage of the Hydrochloride Salt Form

The hydrochloride salt of 6-Oxa-9-azaspiro[4.5]decane provides a quantifiable and operationally critical advantage in aqueous solubility compared to its free base form. The free base (CAS 130643-07-1) is characterized by a predicted octanol-water partition coefficient (XLogP3-AA) of 0.5, indicating only moderate hydrophilicity [1]. In contrast, the hydrochloride salt (CAS 1321518-38-0) is specifically formulated to enhance its solubility in water, making it more suitable for pharmaceutical applications, including the direct preparation of aqueous stock solutions for biological assays . This differential is a primary reason for procuring the salt form.

Medicinal Chemistry Pre-formulation Solubility Enhancement Building Blocks Biochemical Assays

Structural Rigidity and Conformational Restriction: Differentiated Physicochemical Profile vs. Linear Amines

The spirocyclic framework of the 6-oxa-9-azaspiro[4.5]decane core confers a quantifiable degree of conformational restriction that is absent in common linear or monocyclic amine building blocks. This is evidenced by the calculated property of zero rotatable bonds for the core free base structure [1]. This rigidity is a hallmark of spirocyclic scaffolds and is associated with class-level improvements in key drug-like properties. Literature reviews on azaspirocycles indicate that this structural class typically exhibits higher solubility and reduced conformational flexibility compared to their monocyclic analogs, which can translate to enhanced pharmacokinetic profiles, including better oral bioavailability [2].

Drug Design Physicochemical Properties Pharmacokinetics Spirocycles Bioisosteres

Application Scenarios Where 6-Oxa-9-azaspiro[4.5]decane hydrochloride Provides Verifiable Advantage


Fragment-Based Drug Discovery Targeting Enzymes with Dual-Substrate Pockets (e.g., PYCR1)

The 6-Oxa-9-azaspiro[4.5]decane scaffold has been crystallographically validated as a fragment that can engage both the substrate and cofactor binding sites of PYCR1, a key metabolic enzyme in cancer [1]. This scenario directly leverages the evidence from Section 3, showing that this specific core can be elaborated to yield inhibitors with a unique dual-site binding mode, a differentiator from proline analog inhibitors. Procuring the hydrochloride salt enables direct use in fragment soaking experiments for X-ray crystallography or as a starting point for fragment growth and optimization.

Synthesis of Diverse Screening Libraries for 3D-Pharmacophore Exploration

The core's structural rigidity, defined by zero rotatable bonds [2], makes it an ideal building block for synthesizing compounds with well-defined, three-dimensional shapes. This is a quantifiable advantage over flexible linkers or monocyclic amines. By using the hydrochloride salt, medicinal chemists can efficiently access a diverse set of amides, sulfonamides, or alkylated derivatives to probe the binding site topology of novel biological targets, knowing the starting core provides a specific, rigid vector.

Bioisosteric Replacement of Morpholine or Piperazine to Improve Pharmacokinetic Profile

This spirocyclic amine serves as a conformationally restricted bioisostere for commonly used morpholine or piperazine rings. The class-level inference that spirocycles improve solubility and reduce flexibility compared to monocyclic analogs [3] supports its strategic use. The higher LogP (0.5 for the free base) compared to morpholine (LogP -0.86) and its zero rotatable bonds compared to piperazine (which can undergo ring-flipping) provide a quantitative basis for expecting a differentiated pharmacokinetic outcome, particularly in terms of membrane permeability and metabolic stability.

Preparation of Stable Aqueous Stock Solutions for Biological Assays

The hydrochloride salt form is specifically procured to overcome the limited aqueous solubility of the free base . This is a direct, practical advantage for high-throughput screening campaigns, in vitro pharmacology, or cell-based assays where reproducible, aqueous compound dispensing is required. The availability of a 10 mM stock solution from commercial sources demonstrates its readiness for immediate use in such applications, bypassing the need for extensive solubility optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxa-9-azaspiro[4.5]decane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.